2-(Dimethylamino)ethyl acrylate chemical properties
2-(Dimethylamino)ethyl acrylate chemical properties
An In-depth Technical Guide to the Chemical Properties and Applications of 2-(Dimethylamino)ethyl Acrylate (DMAEA)
Introduction
2-(Dimethylamino)ethyl acrylate, commonly abbreviated as DMAEA, is a versatile functional monomer that holds a significant position in the landscape of polymer chemistry and materials science. Its unique molecular architecture, featuring both a polymerizable acrylate group and a pH-responsive tertiary amine, imparts a dual reactivity that has been harnessed in a multitude of industrial and advanced scientific applications. From large-scale uses in water treatment to sophisticated applications in stimuli-responsive materials for drug delivery, DMAEA serves as a critical building block for polymers with tailored properties.
This guide provides a comprehensive technical overview of DMAEA, designed for researchers, chemists, and drug development professionals. We will delve into its core chemical and physical properties, explore its synthesis and reactivity, detail its polymerization behavior, and discuss its applications, with a particular focus on the biomedical field. The causality behind its chemical behavior and the rationale for specific experimental protocols are emphasized throughout to provide actionable, field-proven insights.
Core Molecular Profile and Physicochemical Properties
DMAEA, with the IUPAC name 2-(Dimethylamino)ethyl prop-2-enoate, is an unsaturated carboxylic acid ester.[1] The molecule's structure is fundamental to its function; the vinyl group of the acrylate moiety is susceptible to radical polymerization, while the lone pair of electrons on the tertiary amine nitrogen provides a site for protonation, rendering its polymers pH-sensitive.
Caption: Chemical Structure of 2-(Dimethylamino)ethyl acrylate (DMAEA).
Physical and Chemical Data Summary
The fundamental properties of DMAEA are summarized below. This data is critical for safe handling, reaction setup, and purification.
| Property | Value | Reference(s) |
| IUPAC Name | 2-(dimethylamino)ethyl prop-2-enoate | [1][2] |
| CAS Number | 2439-35-2 | [1][3] |
| Molecular Formula | C₇H₁₃NO₂ | [1][2] |
| Molecular Weight | 143.19 g/mol | [1][3] |
| Appearance | Colorless to yellowish liquid with a pungent, amine-like odor. | [1][4] |
| Boiling Point | 172.8 °C at 1013 hPa; 64 °C at 16 hPa | [4][5] |
| Melting Point | < -60 °C | [3][4] |
| Density | 0.938 - 0.943 g/cm³ at 20-25 °C | [4][5] |
| Flash Point | 60.5 - 62 °C (closed cup) | [4] |
| Vapor Pressure | 1 hPa at 19.1 °C | [4][5] |
| Water Solubility | High (> 240 g/L at 20°C), but subject to hydrolysis. | [1][4] |
| pKa | 8.41 (calculated, for the conjugate acid) | [4] |
| log Kow | 0.68 (indicative, as hydrolysis is rapid at the measurement pH) | [4][5] |
Synthesis and Reactivity
Industrial Synthesis: Transesterification
The primary industrial route for synthesizing DMAEA is the transesterification of a simple acrylic ester, such as methyl acrylate or ethyl acrylate, with 2-dimethylaminoethanol.[1] This reaction is typically catalyzed by tin compounds (e.g., stannoxanes) or titanium compounds (e.g., tetraisopropyl orthotitanate).[1]
The causality for this choice of reaction is rooted in efficiency and atom economy. A volatile alcohol (methanol or ethanol) is generated as a byproduct and can be continuously removed by distillation, driving the reaction equilibrium towards the product side to achieve high yields (>95%).[1] A critical consideration during this process is the high propensity of both the acrylate reactant and the DMAEA product to polymerize. Therefore, the reaction must be conducted in the presence of polymerization inhibitors, such as phenothiazine or 4-methoxyphenol (MEHQ).[1][6]
Caption: Synthesis of DMAEA via transesterification.
Core Reactivity
DMAEA's reactivity is dictated by its two primary functional groups:
-
Acrylate Ester: This α,β-unsaturated carbonyl system is highly reactive. It readily undergoes:
-
Polymerization: The vinyl group is easily polymerized via free-radical mechanisms, which can be spontaneous at elevated temperatures or upon exposure to light.[1] This is the basis for its primary use in creating polymers. Controlled radical polymerization techniques are also highly effective.
-
Michael Addition: The double bond is electrophilic and can react with nucleophiles in a conjugate addition reaction.[1]
-
-
Tertiary Amine: The dimethylamino group provides basicity and nucleophilicity. It is responsible for:
-
pH-Responsiveness: The amine can be protonated by acids to form a water-soluble ammonium salt. This reversible protonation is the cornerstone of the "smart" or stimuli-responsive behavior of DMAEA-containing polymers.[7][8] At pH values below its pKa, the polymer is protonated, cationic, and typically soluble in water. Above the pKa, it is deprotonated, neutral, and more hydrophobic.[7]
-
Quaternization: The amine can be alkylated (e.g., with methyl chloride or dimethyl sulfate) to form a permanent quaternary ammonium salt.[4][9] This converts the monomer into a strong cationic polyelectrolyte precursor, widely used for producing flocculants.[1][4]
-
-
Ester Hydrolysis: The ester linkage is susceptible to hydrolysis, a reaction that is significantly accelerated at basic pH.[4] The hydrolysis products are acrylic acid and 2-dimethylaminoethanol.[4] This instability must be considered in aqueous applications, especially during long-term storage or under basic conditions. The half-life is approximately 2.2 hours at pH 8.3, but extends to 12.5 hours at pH 7.[4]
Polymerization of DMAEA
The ability of DMAEA to form polymers is its most valuable characteristic. It can be homopolymerized or copolymerized with a wide range of other monomers like acrylamides, styrenes, and other acrylates to tune the final properties of the material.[1]
Free-Radical Polymerization
Conventional free-radical polymerization is a straightforward method to produce poly(2-(dimethylamino)ethyl acrylate) (PDMAEA). However, this method offers limited control over molecular weight, dispersity, and polymer architecture.
Controlled/"Living" Radical Polymerization (CLRP)
For advanced applications, particularly in drug delivery and nanotechnology, precise control over the polymer structure is paramount. Techniques like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization are ideally suited for DMAEA.
Atom Transfer Radical Polymerization (ATRP) has been successfully employed to synthesize well-defined PDMAEA.[10][11] This technique relies on a reversible equilibrium between active (propagating radical) and dormant (halide-capped) polymer chains, mediated by a transition metal complex (typically copper-based).[10] This dynamic equilibrium keeps the concentration of active radicals low, suppressing termination reactions and allowing for the synthesis of polymers with predetermined molecular weights, low dispersity (Đ < 1.3), and complex architectures like block copolymers.[10][12][13]
Caption: General workflow for ATRP of DMAEA.
Applications in Research and Drug Development
While DMAEA has large-scale industrial uses, its unique properties make it particularly attractive to researchers in the biomedical field.
-
pH-Responsive Drug Delivery: The ability of PDMAEA to change its solubility and conformation in response to pH is extensively exploited.[14][15] For instance, drug-loaded nanoparticles or hydrogels made from PDMAEA can be designed to be stable in the bloodstream (pH ~7.4) but to swell or disassemble in the acidic microenvironment of a tumor or within the endosomes of a cell (pH 5.0-6.5), triggering the release of an encapsulated therapeutic agent.[15][16][17]
-
Gene Delivery: The cationic nature of protonated PDMAEA allows it to form complexes (polyplexes) with negatively charged genetic material like DNA and siRNA. These polyplexes can protect the genetic cargo from degradation and facilitate its entry into cells. The "proton sponge" effect, where the buffering capacity of the polymer in the endosome leads to its rupture, can further aid in the release of the genetic material into the cytoplasm.[14]
-
Smart Surfaces and Biosensors: Surfaces can be grafted with PDMAEA brushes to create "smart" materials whose wettability, adhesion, or protein binding can be controlled by changing the pH of the surrounding medium.[18] This has applications in cell culture, microfluidics, and biosensing.
Experimental Protocols
Protocol: Laboratory Synthesis of DMAEA
This protocol is an illustrative example based on established transesterification principles and should be performed by trained personnel with appropriate safety measures.
-
Reactor Setup: Equip a three-neck round-bottom flask with a magnetic stirrer, a distillation head connected to a condenser, a thermometer, and a nitrogen inlet.
-
Charge Reactor: To the flask, add 2-dimethylaminoethanol (1.0 eq), methyl acrylate (1.5 eq), a polymerization inhibitor (e.g., 500 ppm MEHQ), and a catalyst such as dibutyltin oxide (DBTO) (~1-2 mol%).[19]
-
Reaction: Heat the mixture under a slow stream of nitrogen to approximately 80-90 °C.[19] The methanol/methyl acrylate azeotrope will begin to distill.
-
Drive Equilibrium: Continuously remove the distilled azeotrope to drive the reaction to completion. Monitor the reaction progress by GC analysis of the reaction mixture.
-
Purification: Once the reaction is complete (disappearance of 2-dimethylaminoethanol), cool the mixture. The crude product is purified by vacuum distillation to remove unreacted starting materials and the catalyst.[1]
-
Stabilization: Add a stabilizer (e.g., ~1000 ppm MEHQ) to the purified DMAEA for storage.[1]
Protocol: ATRP of DMAEA
This protocol is an illustrative example for synthesizing well-defined PDMAEA and requires air-free techniques.
-
Reagent Preparation: Purify DMAEA by passing it through a column of basic alumina to remove the inhibitor. Other reagents (initiator, ligand, solvent) should be of high purity.
-
Reaction Setup: Add the catalyst Cu(I)Br (1.0 eq relative to initiator), the ligand (e.g., PMDETA, 1.0 eq), DMAEA monomer (e.g., 100 eq), and solvent (e.g., toluene) to a Schlenk flask.
-
Deoxygenation: Subject the mixture to several freeze-pump-thaw cycles to remove all dissolved oxygen, which can terminate the polymerization.
-
Initiation: Using a degassed syringe, add the initiator, such as ethyl 2-bromoisobutyrate (EBiB, 1.0 eq), to the flask under a positive pressure of an inert gas (e.g., argon or nitrogen) to start the polymerization. The reaction is typically run at temperatures ranging from room temperature to 90 °C.[10][12]
-
Monitoring: Take samples periodically via a degassed syringe to monitor monomer conversion (by ¹H NMR) and the evolution of molecular weight and dispersity (by GPC).
-
Termination: Once the desired conversion is reached, terminate the polymerization by opening the flask to air and diluting with a suitable solvent like THF.
-
Purification: Purify the polymer by passing the solution through a neutral alumina column to remove the copper catalyst, followed by precipitation into a non-solvent like cold hexanes. Dry the resulting polymer under vacuum.
Safety, Handling, and Storage
DMAEA is a hazardous chemical and must be handled with extreme care.[2][4]
Hazard Identification
| Hazard Class | GHS Pictogram(s) | Hazard Statement(s) |
| Acute Toxicity | ☠️ | H330: Fatal if inhaled. H311: Toxic in contact with skin. H302: Harmful if swallowed. |
| Skin/Eye Damage | corrosive | H314: Causes severe skin burns and eye damage. |
| Sensitization | ❗ | H317: May cause an allergic skin reaction. |
| Flammability | 🔥 | H226: Flammable liquid and vapor. |
| Environmental Hazard | environmental hazard | H400: Very toxic to aquatic life. |
Data sourced from multiple safety data sheets.[1][2][4]
Handling and Personal Protective Equipment (PPE)
-
Ventilation: Always handle DMAEA in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of the fatal vapors.[5][20]
-
PPE: Wear appropriate personal protective equipment, including:
-
Procedures: Avoid all direct contact with the substance.[20] Use dispensing systems that minimize aerosol formation. Ensure that eye-wash stations and safety showers are immediately accessible.[4]
Storage
-
Conditions: Store in a cool, dry, well-ventilated place, away from heat, sparks, and open flames.[20] Refrigerated storage (<8 °C) is often recommended.[22]
-
Inhibitor: DMAEA is stabilized with an inhibitor. The inhibitor's effectiveness requires the presence of dissolved oxygen. Therefore, do not store under an inert atmosphere for long periods unless you are certain the chosen inhibitor does not require oxygen.
-
Materials: Store in tightly closed containers. Avoid contact with incompatible materials such as strong bases, oxidizing agents, and reducing agents.
Conclusion
2-(Dimethylamino)ethyl acrylate is a monomer of significant scientific and industrial importance. Its value is derived from the combination of a readily polymerizable acrylate moiety and a stimuli-responsive tertiary amine group. This unique duality allows for the creation of "smart" polymers that can respond to environmental pH changes, a property that is of paramount interest in advanced applications like targeted drug delivery and gene therapy. While its utility is vast, its high toxicity and hazardous nature demand rigorous adherence to safety protocols. A thorough understanding of its synthesis, reactivity, and polymerization kinetics, as detailed in this guide, is essential for any scientist seeking to harness the full potential of this powerful chemical building block.
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